Tylosin, 20-deoxo-20-(1-piperidinyl)-
Description
Properties
IUPAC Name |
(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H88N2O16/c1-13-38-35(27-63-50-47(62-12)46(61-11)42(57)31(5)65-50)23-28(2)17-18-36(54)29(3)24-34(19-22-53-20-15-14-16-21-53)44(30(4)37(55)25-39(56)67-38)69-49-43(58)41(52(9)10)45(32(6)66-49)68-40-26-51(8,60)48(59)33(7)64-40/h17-18,23,29-35,37-38,40-50,55,57-60H,13-16,19-22,24-27H2,1-12H3/t29-,30+,31-,32-,33+,34+,35-,37-,38+,40+,41-,42-,43+,44-,45-,46+,47-,48+,49+,50-,51-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHGJLYPEOOKAB-INWPZJCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)COC5C(C(C(C(O5)C)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H88N2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of the C-20 Aldehyde Group
A primary and widely used method for preparing tylosin derivatives at the C-20 position, including 20-deoxo-20-(1-piperidinyl)-tylosin, is reductive amination of the C-20 aldehyde group of tylosin or related compounds such as desmycosin. This process involves reacting the aldehyde group with a suitable amine (in this case, piperidine) followed by reduction to form the amino derivative.
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- Tylosin or desmycosin as starting material.
- Piperidine as the amine source.
- Reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).
- Alternative reducing agent: formic acid, which can serve as a mild reductant in the presence of the amine.
- Solvent: Methanol (MeOH) or a mixture of pyridine and methanol.
- Reaction temperature: Typically room temperature, with stirring for several hours.
-
- Dissolve tylosin in absolute methanol with molecular sieves.
- Add piperidine and stir briefly.
- Add sodium cyanoborohydride and continue stirring at room temperature for 4 hours.
- Purify the product by silica gel flash chromatography using chloroform/methanol gradients.
This method yields the 20-deoxo-20-(1-piperidinyl)-tylosin compound with good purity and yield.
Multi-Step Synthesis Including Glycosylation and Activation
According to patent CA2657483A1, the synthesis of 20-piperidinyl-tylosin derivatives can be part of a multi-step process involving:
Step 1: Reaction of tylosin A (or its salt) with a piperidinyl compound and formic acid in a non-polar solvent such as toluene to introduce the 20-piperidinyl group.
Step 2: Conversion of the 20-piperidinyl-tylosin compound to 23-O-mycinosyl-20-piperidinyl-5-O-mycaminosyl-tylonolide by acid treatment.
Step 3: Further acid treatment to form the 23-hydroxyl-20-piperidinyl-5-O-mycaminosyl-tylonolide.
Step 4: Activation of the 23-hydroxyl compound with an activating agent (e.g., prepared from iodine, triphenylphosphine, and pyridine).
Step 5: Reaction of the activated compound with piperidine or related piperidinyl compounds to yield the final product.
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- Non-polar solvents like toluene for initial reactions.
- Acidic conditions for glycosylation and hydroxylation steps.
- Activating agents for functional group activation.
- Copper catalysts and ligands (e.g., tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) may be used in related click chemistry steps for derivative preparation.
Temperature: Reactions typically occur between 0°C and 100°C, often optimized around room temperature (10–40°C).
This multi-step approach allows for precise functionalization and modification of tylosin derivatives, including the 20-deoxo-20-(1-piperidinyl) variant.
Use of Azide and Click Chemistry for Derivative Preparation
Some methods involve the use of azides (e.g., diphenylphosphoryl azide or sodium azide) and copper-catalyzed azide-alkyne cycloaddition (click chemistry) to prepare tylosin derivatives with triazole substituents at the 20-deoxo position. While this is a related approach for modifying tylosin, it is less directly applied to the 20-(1-piperidinyl) derivative but demonstrates the versatility of the synthetic routes available.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), acetonitrile, tert-butyl alcohol, methanol, water.
Catalysts: Copper(I) salts such as CuI, CuSO4·5H2O, CuOTf-C6H6.
Conditions: Room temperature to moderate heating (0–100°C).
This approach provides alternative pathways for functional group introduction and derivative diversification.
Summary Table of Preparation Methods
| Step No. | Method Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Reductive amination of C-20 aldehyde | Piperidine, NaBH3CN or formic acid, MeOH | Formation of 20-deoxo-20-(1-piperidinyl)-tylosin |
| 2 | Reaction with formic acid in non-polar solvent | Tylosin A, piperidine, formic acid, toluene | Introduction of 20-piperidinyl group |
| 3 | Acid treatment for glycosylation | Strong acids (HBr), acidic conditions | Formation of 23-O-mycinosyl and 5-O-mycaminosyl derivatives |
| 4 | Activation of hydroxyl groups | Iodine, triphenylphosphine, pyridine | Activated intermediate for further substitution |
| 5 | Reaction with piperidinyl compounds | Piperidine, copper catalysts (optional) | Final 20-piperidinyl-tylosin derivative |
| 6 | Click chemistry (alternative method) | Azides, alkynes, Cu catalysts, solvents | Triazole-substituted tylosin derivatives (related) |
Research Findings and Efficacy
The reductive amination method using sodium cyanoborohydride or formic acid as reducing agents is convenient and yields biologically active 20-amino derivatives of tylosin and desmycosin with good antimicrobial activity, especially against Pasteurella species and Mycoplasma.
Multi-step processes involving glycosylation and activation steps allow for the synthesis of complex derivatives with improved pharmacological profiles.
The choice of solvent, catalyst, and temperature critically influences the yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: Tylosin, 20-deoxo-20-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Key Applications
- Antimicrobial Activity
-
Veterinary Medicine
- The compound has been utilized in formulations for treating bovine respiratory disease (BRD) and ovine respiratory disease. Its effectiveness in reducing morbidity and mortality rates in livestock has been documented .
- A notable derivative, Tilmicosin , which is derived from Tylosin through reductive amination, is specifically designed for use in veterinary applications due to its enhanced pharmacological properties .
- Pharmaceutical Compositions
Study 1: Efficacy Against Respiratory Infections
A study conducted on cattle demonstrated that Tilmicosin significantly reduced clinical signs associated with BRD compared to untreated controls. The results indicated a marked improvement in recovery rates and a decrease in secondary infections due to its broad-spectrum activity against common respiratory pathogens .
Study 2: Pharmacokinetics
Research evaluating the pharmacokinetic profile of Tylosin derivatives revealed that compounds like Tilmicosin maintain effective blood levels for extended periods following a single injection. This prolonged action minimizes the need for frequent dosing and enhances compliance in veterinary practices .
Comparative Data Table
| Compound | Activity Spectrum | Administration Route | Duration of Action | Use Case |
|---|---|---|---|---|
| Tylosin | Gram-positive bacteria | Oral/Injectable | Short | General bacterial infections |
| Tylosin, 20-deoxo-20-(1-piperidinyl)- | Broader spectrum (incl. Mycoplasma) | Oral/Injectable | Prolonged | Bovine and ovine respiratory diseases |
| Tilmicosin | Gram-positive & Pasteurella | Injectable | Extended | Treatment of BRD |
Mechanism of Action
The mechanism of action of Tylosin, 20-deoxo-20-(1-piperidinyl)- involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action is similar to that of other macrolide antibiotics. The compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Tilmicosin (20-Deoxo-20-(3,5-Dimethylpiperidinyl)desmycosin)
- Structure : Features a 3,5-dimethylpiperidinyl group at C-20, enhancing lipophilicity compared to the unsubstituted piperidinyl group in the target compound .
- Activity : Exhibits superior oral bioavailability and sustained tissue penetration due to increased lipophilicity. Demonstrated potent activity against Pasteurella multocida (MIC: ≤0.5 μg/mL) and Haemophilus somnus .
- Pharmacokinetics : Longer half-life in livestock, attributed to reduced renal clearance .
Desmycosin (Parent Compound)
- Structure : Lacks the C-20 piperidinyl group, retaining the native aldehyde moiety.
- Activity : Less stable in vivo due to aldehyde reactivity. MIC values against Kocuria rhizophila are comparable to tylosin A (~0.1 μg/mL), but lower bioavailability limits therapeutic use .
Tylosin A
Pharmacokinetic and Environmental Behavior
Bioavailability :
- Tylosin, 20-deoxo-20-(1-piperidinyl)- : Oral administration in lab animals showed improved bioavailability over desmycosin, though lower than tilmicosin due to reduced lipophilicity .
- Tilmicosin : Achieves higher plasma concentrations in poultry and swine, with tissue-specific accumulation (e.g., lung) .
Environmental Persistence :
Antimicrobial Activity
Table 1: MIC Values of Tylosin Derivatives
Key Findings :
- The piperidinyl derivatives (target compound and tilmicosin) show enhanced activity against Pasteurella compared to desmycosin, likely due to improved target binding (50S ribosomal subunit) .
- Tylosin D, a natural metabolite, exhibits weak activity (MIC: 12.5 μg/mL), emphasizing the importance of C-20 modifications for potency retention .
Biological Activity
Tylosin, a macrolide antibiotic derived from Streptomyces fradiae, exhibits a broad spectrum of biological activity, particularly against gram-positive bacteria. The compound "Tylosin, 20-deoxo-20-(1-piperidinyl)-" is a derivative that has been studied for its enhanced antimicrobial properties and potential applications in veterinary medicine. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and case studies highlighting its efficacy.
Tylosin functions primarily by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the translocation step in protein synthesis, which is critical for bacterial growth and reproduction . This mechanism is similar to other macrolide antibiotics but may vary slightly due to structural modifications in derivatives like Tylosin, 20-deoxo-20-(1-piperidinyl)-.
Antimicrobial Spectrum
Research indicates that Tylosin, 20-deoxo-20-(1-piperidinyl)- maintains a broad antimicrobial spectrum. It has shown significant effectiveness against various pathogens, particularly:
- Gram-positive bacteria : Effective against Staphylococcus aureus, Streptococcus pneumoniae, and Mycoplasma species.
- Specific pathogens : In vitro studies have demonstrated strong inhibition of Pasteurella multocida and Pasteurella haemolytica, which are significant in veterinary infections .
Absorption and Distribution
Tylosin exhibits rapid absorption after oral administration. In studies conducted on pigs and chickens, peak serum concentrations were observed within 1 to 2 hours post-administration. For example, in one study involving pigs, serum levels peaked at approximately 17.81 mg/L after a dose of 110 mg/kg .
Elimination Half-Life
The elimination half-life varies depending on the route of administration. For instance:
Veterinary Applications
- Poultry : A study demonstrated that administering Tylosin to broiler chickens significantly reduced mortality rates associated with respiratory infections caused by Mycoplasma gallisepticum. Chickens treated with Tylosin showed a notable improvement in weight gain compared to untreated controls .
- Swine : In a controlled trial involving pigs infected with Pasteurella multocida, Tylosin was administered orally. The treated group exhibited a significant reduction in clinical signs of infection and improved recovery rates compared to the placebo group .
Comparative Efficacy with Other Antibiotics
| Antibiotic | Spectrum of Activity | Mechanism of Action | Efficacy Against Pasteurella |
|---|---|---|---|
| Tylosin | Broad (Gram-positive) | Inhibition of protein synthesis | High |
| Tilmicosin | Similar (Gram-positive) | Inhibition of protein synthesis | Moderate |
| Erythromycin | Broad (Gram-positive) | Inhibition of protein synthesis | Low |
Q & A
Q. How can Tylosin, 20-deoxo-20-(1-piperidinyl)-, be synthesized and characterized for research purposes?
Methodological Answer: Synthesis typically involves modifying the tylosin core structure by substituting the 20-deoxo group with a 1-piperidinyl moiety. Characterization requires:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton and carbon shifts, particularly at the modified 20-position .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 290 nm, as per pharmacopeial guidelines .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., C₄₆H₈₀N₂O₁₃, MW 869.13) and fragmentation patterns .
- Purity Criteria : Ensure ≥98% purity via HPLC, with residual solvents and moisture levels compliant with ICH guidelines .
Q. What are the stability profiles of Tylosin derivatives under varying pH conditions?
Methodological Answer: Stability studies should be conducted in buffered solutions (pH 4–11) at controlled temperatures (e.g., 25°C). Key findings include:
- pH 7 : Minimal degradation (3% loss over 100 hours) .
- pH 4 : Rapid degradation (60% loss within 100 hours) due to acid-catalyzed hydrolysis .
- pH 11 : Complete degradation via base-mediated ring-opening reactions .
Experimental Design : Use 0.01 M CaCl₂ or Milli-Q water as solvents, and validate stability with LC-MS to identify degradation products .
Q. Which analytical methods are recommended for quantifying Tylosin derivatives in complex matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/phosphate buffer (pH 6.0) at 1 mL/min. Detection at 290 nm ensures specificity for Tylosin A–D isomers .
- LC-MS/MS : For trace analysis in environmental samples (e.g., soil, manure), employ electrospray ionization (ESI+) and monitor transitions like m/z 869 → 174 .
- Validation Parameters : Include linearity (R² > 0.99), recovery (90–110%), and limit of detection (LOD < 0.1 µg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., 1-piperidinyl substitution) influence the antimicrobial mechanism of Tylosin derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare MIC values against Macrolide-resistant pathogens (e.g., Staphylococcus aureus) using broth microdilution assays. The 1-piperidinyl group enhances membrane permeability but may reduce ribosomal binding affinity .
- Molecular Dynamics Simulations : Model interactions between the modified Tylosin and the 50S ribosomal subunit to identify steric or electronic effects .
- Resistance Profiling : Test against efflux pump-overexpressing strains to assess resistance mitigation .
Q. How can contradictory stability data for Tylosin derivatives be resolved (e.g., pH-dependent discrepancies)?
Methodological Answer: Contradictions (e.g., stability at pH 5.7–6.7 vs. rapid degradation at pH 4) arise from experimental variables:
- Buffer Systems : Compare phosphate vs. citrate buffers, which may chelate metal ions that catalyze degradation.
- Oxygen Exposure : Use anaerobic chambers to assess oxidative degradation pathways.
- Replicate Studies : Conduct accelerated stability testing (40°C/75% RH) to reconcile conflicting results under controlled ICH conditions .
Q. What experimental designs are optimal for assessing environmental mobility and degradation of Tylosin derivatives?
Methodological Answer:
- Soil Column Leaching : Simulate environmental conditions by measuring Tylosin mobility in intact soil columns. Analyze leachate for parent compounds and metabolites (e.g., tylonolide) via LC-MS .
- Microbial Impact Studies : Quantify tylosin-resistant E. coli in manure-amended soils using selective agar plates and PCR for resistance genes (ermB, mefA) .
- Metabolite Identification : Use high-resolution MS to detect hydroxylated or demethylated products in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
